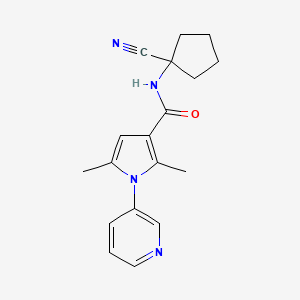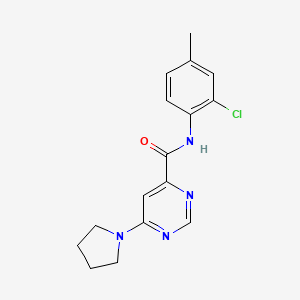
N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group at the 4-position.
Substitution with Chloromethylphenyl:
- The final step involves the substitution of the 2-position with 2-chloro-4-methylphenyl using a suitable halogenation reagent.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic chlorine can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Major Products:
- Oxidation products include alcohols and carboxylic acids.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.
- Explored for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential use in agrochemicals and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine.
- Reacting with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 6-position.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and target.
Comparación Con Compuestos Similares
N-(2-chlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Lacks the methyl group, potentially altering its reactivity and biological activity.
N-(2-chloro-4-methylphenyl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide: Contains a morpholine ring instead of pyrrolidine, which may affect its pharmacological properties.
Uniqueness:
- The presence of both the chloromethylphenyl and pyrrolidinyl groups in N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide provides a unique combination of steric and electronic effects, potentially enhancing its specificity and potency in biological applications.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11-4-5-13(12(17)8-11)20-16(22)14-9-15(19-10-18-14)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPIJRBXUBDWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
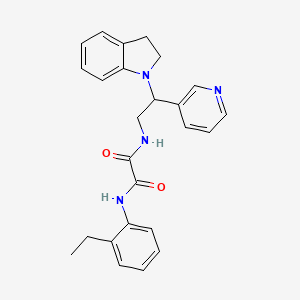

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)
![N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B2684449.png)
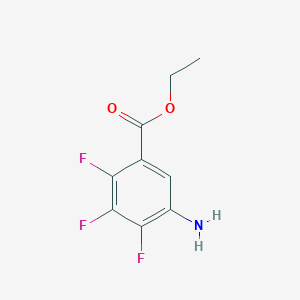
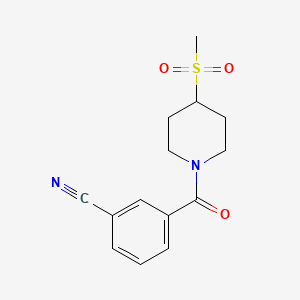
![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)
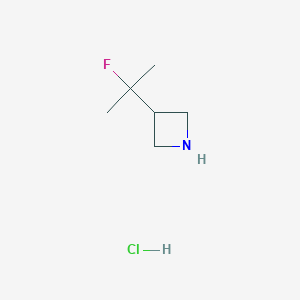

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)
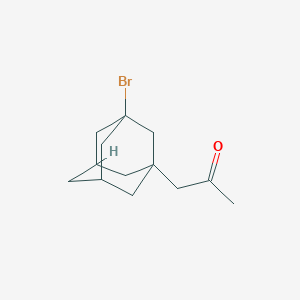
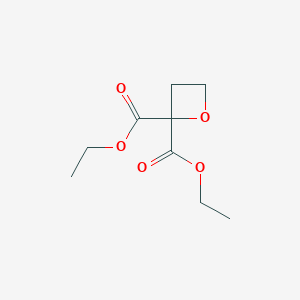
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B2684461.png)
